molecular formula C12H20O4S3 B14157527 2,5-Bis(tert-butylsulfonyl)thiophene CAS No. 3751-64-2

2,5-Bis(tert-butylsulfonyl)thiophene

Cat. No.: B14157527
CAS No.: 3751-64-2
M. Wt: 324.5 g/mol
InChI Key: ZBTFDTXUZXPFKC-UHFFFAOYSA-N
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Description

2,5-Bis(tert-butylsulfonyl)thiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two tert-butylsulfonyl groups attached to the 2 and 5 positions of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(tert-butylsulfonyl)thiophene typically involves the reaction of thiophene with tert-butylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

Thiophene+2(tert-butylsulfonyl chloride)This compound\text{Thiophene} + 2 \text{(tert-butylsulfonyl chloride)} \rightarrow \text{this compound} Thiophene+2(tert-butylsulfonyl chloride)→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(tert-butylsulfonyl)thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

2,5-Bis(tert-butylsulfonyl)thiophene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Bis(tert-butylsulfonyl)thiophene involves its interaction with various molecular targets. The sulfonyl groups can form strong interactions with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The thiophene ring can also participate in π-π stacking interactions with aromatic residues in proteins, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(tert-butylsulfonyl)benzene: Similar structure but with a benzene ring instead of a thiophene ring.

    2,5-Bis(tert-butylsulfonyl)pyrrole: Similar structure but with a pyrrole ring instead of a thiophene ring.

Uniqueness

2,5-Bis(tert-butylsulfonyl)thiophene is unique due to the presence of the thiophene ring, which imparts different electronic properties compared to benzene or pyrrole rings. This uniqueness makes it valuable in specific applications where the electronic properties of the thiophene ring are advantageous.

Biological Activity

2,5-Bis(tert-butylsulfonyl)thiophene is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with two tert-butylsulfonyl groups. This structure contributes to its unique electronic properties, enhancing its interaction with various biological targets.

Anticancer Activity

Research has indicated that thiophene derivatives, including this compound, exhibit significant anticancer properties. The mechanism primarily involves the inhibition of key enzymes involved in cancer cell proliferation. For instance, studies have shown that modifications in the thiophene structure can lead to enhanced potency against various cancer cell lines by targeting specific kinases and apoptosis modulators .

Neurotoxin Inhibition

A notable study demonstrated that derivatives of 2,5-bis(4-amidinophenyl)thiophene provided submicromolar-range inhibition of botulinum neurotoxin serotype A metalloprotease. This highlights the potential of thiophene derivatives as therapeutic agents against neurotoxins, which are among the deadliest biological toxins known .

Anti-inflammatory Properties

Thiophenes are recognized for their anti-inflammatory activities. The sulfonyl groups in this compound enhance its ability to inhibit cyclooxygenases (COX) and lipoxygenases (LOX), which are critical enzymes in the inflammatory response . This property makes it a candidate for developing anti-inflammatory drugs.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that the presence and positioning of substituents on the thiophene ring significantly affect biological activity. For example, the introduction of electron-withdrawing groups can enhance the compound's potency against specific biological targets .

Case Studies

Study Focus Findings
Study 1AnticancerDemonstrated significant inhibition of cancer cell proliferation through kinase targeting.
Study 2NeurotoxinReported submicromolar inhibition of botulinum neurotoxin A metalloprotease by modified thiophenes.
Study 3Anti-inflammatoryShowed effective inhibition of COX and LOX enzymes, indicating potential as an anti-inflammatory agent.

Properties

CAS No.

3751-64-2

Molecular Formula

C12H20O4S3

Molecular Weight

324.5 g/mol

IUPAC Name

2,5-bis(tert-butylsulfonyl)thiophene

InChI

InChI=1S/C12H20O4S3/c1-11(2,3)18(13,14)9-7-8-10(17-9)19(15,16)12(4,5)6/h7-8H,1-6H3

InChI Key

ZBTFDTXUZXPFKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=CC=C(S1)S(=O)(=O)C(C)(C)C

Origin of Product

United States

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